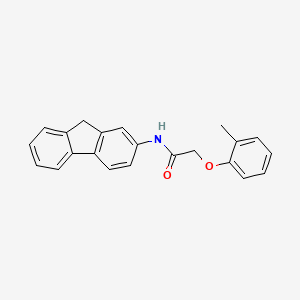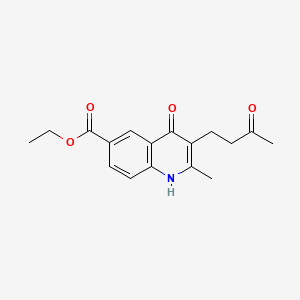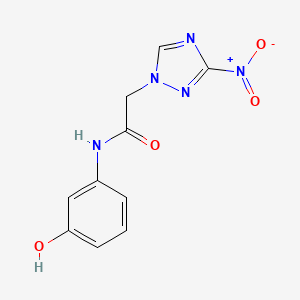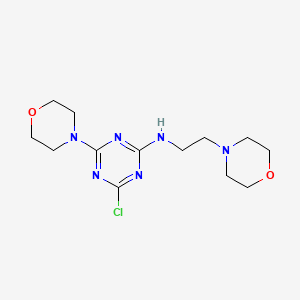![molecular formula C14H21NO3 B5699735 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5699735.png)
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine
Übersicht
Beschreibung
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its presence in many biologically active molecules, contributing to their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction and improve the yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .
Wirkmechanismus
The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer, anti-inflammatory, and anti-microbial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzyl chloride
Uniqueness
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct pharmacological properties. This group is known for its ability to enhance the bioactivity of compounds, making it a valuable pharmacophore in drug design .
Eigenschaften
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-8-11(10-15-6-4-5-7-15)9-13(17-2)14(12)18-3/h8-9H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYINRRBPCYMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(pyrrolidin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B5699676.png)
![3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE](/img/structure/B5699682.png)


![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)
![Methyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate](/img/structure/B5699717.png)


![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B5699738.png)

![2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5699763.png)

